![molecular formula C8H5ClS B105630 4-Chlorobenzo[b]thiophene CAS No. 66490-33-3](/img/structure/B105630.png)
4-Chlorobenzo[b]thiophene
Overview
Description
4-Chlorobenzo[b]thiophene is a heterocyclic compound that contains a sulfur atom within its ring structure It is a derivative of benzo[b]thiophene, where a chlorine atom is substituted at the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chlorobenzo[b]thiophene involves the reaction of benzo[b]thiophene with a chlorinating agent. For example, the treatment of benzo[b]thiophene with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) can introduce a chlorine atom at the desired position .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a one-step process involving the reaction of benzo[b]thiophene with alkynyl sulfides in the presence of a catalyst such as cesium fluoride (CsF) in hot acetonitrile . This method is advantageous due to its high yield and simplicity.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, such as bromination, nitration, and Friedel-Crafts acylation.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or other derivatives.
Common Reagents and Conditions:
Bromination: Using bromine (Br2) in the presence of a catalyst like iron (Fe).
Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Friedel-Crafts Acylation: Using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3) as a catalyst.
Major Products:
Bromination: 4-Bromobenzo[b]thiophene.
Nitration: 4-Nitrobenzo[b]thiophene.
Friedel-Crafts Acylation: 4-Acetylbenzo[b]thiophene.
Scientific Research Applications
Pharmaceutical Development
4-Chlorobenzo[b]thiophene serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting inflammatory diseases and cancers. Its unique structural properties facilitate the development of novel therapeutic agents.
Case Studies
- Anti-Cancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activities against multiple human cancer cell lines, including cervical, gastric, and breast cancers .
- Mycobacterial Infections : Compounds derived from this compound have shown effectiveness against mycobacterial infections such as tuberculosis and leprosy .
Material Science
In material science, this compound is utilized in the formulation of advanced materials, particularly organic semiconductors. Its properties enhance the performance of electronic devices like organic light-emitting diodes (OLEDs).
This compound plays a role in developing agrochemicals, specifically herbicides and fungicides. Its effectiveness in controlling pests can lead to improved crop yields.
Case Studies
- Herbicide Development : Research has demonstrated that formulations containing this compound can effectively suppress weed growth without harming crops .
- Fungicide Efficacy : Studies indicate that derivatives show promise as fungicides, providing a potential solution for sustainable agricultural practices .
Analytical Chemistry
This compound is also employed as a standard reference material in various analytical techniques. This application aids researchers in accurately quantifying related compounds in environmental samples.
Applications in Analytical Techniques
- Used as a benchmark for calibrating instruments such as gas chromatography and mass spectrometry.
- Helps improve the accuracy of environmental monitoring by providing reliable reference points for analysis.
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the chlorine substitution.
4-Bromobenzo[b]thiophene: Similar structure with a bromine atom instead of chlorine.
4-Nitrobenzo[b]thiophene: Contains a nitro group instead of chlorine.
Uniqueness: 4-Chlorobenzo[b]thiophene is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the chlorine atom can enhance its electrophilic character, making it more reactive in certain chemical reactions compared to its unsubstituted or differently substituted analogs .
Biological Activity
4-Chlorobenzo[b]thiophene is a heterocyclic compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
This compound features a benzothiophene structure with a chlorine substituent at the fourth position. Its molecular formula is , which contributes to its unique chemical reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted the synthesis of various benzo[b]thiophene derivatives, which were screened against resistant strains of Staphylococcus aureus and Enterococcus faecium. The findings revealed that certain derivatives displayed potent activity against these pathogens, suggesting that this compound and its analogs could serve as templates for developing new antibiotics targeting multi-drug resistant bacteria .
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | < 50 µg/mL |
6-Chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Enterococcus faecium | < 25 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has also been investigated. Compounds containing the benzothiophene scaffold have been shown to inhibit Polo-like kinase 1 (Plk1), a protein implicated in various cancers. In vitro studies demonstrated that small molecules derived from this scaffold could induce apoptosis in cancer cell lines by disrupting Plk1 localization and function .
Case Study: Polo-like Kinase Inhibition
- Objective : To evaluate the effect of benzothiophene derivatives on Plk1.
- Method : Cell viability assays on HeLa cells treated with various concentrations of derivatives.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potential for further development as anticancer agents.
3. Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, this compound derivatives have shown promise in other areas:
- Anti-inflammatory Activity : Some studies suggest that thiophene derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
- Cholinesterase Inhibition : Recent research into benzothiophene-chalcone hybrids indicates that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for treating neurodegenerative conditions like Alzheimer's disease .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chlorobenzo[b]thiophene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound often involves palladium-catalyzed cross-coupling reactions. For instance, the Buchwald–Hartwig coupling between this compound and piperazine using Pd(OAc)₂ as a catalyst achieves high regioselectivity and moderate yields (~60–75%) . Alternatively, aryne chemistry with alkynyl sulfides in the presence of CsF in acetonitrile provides a one-step route with yields exceeding 85% . Reaction optimization should focus on catalyst loading, solvent polarity, and temperature to minimize by-products.
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substitution patterns, while X-ray crystallography provides unambiguous structural validation . Infrared (IR) spectroscopy identifies functional groups like C–S and C–Cl bonds, with reference data available from NIST standards . For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, calibrated using known concentrations of thiophene analogs .
Q. How can researchers efficiently locate prior studies on this compound in academic databases?
- Methodological Answer : Use SciFinder or Reaxys with keywords such as "this compound synthesis," "regioselectivity," or "spectroscopic characterization." Boolean operators (e.g., "AND" for cross-referencing terms like "Buchwald–Hartwig" and "thiophene") improve specificity. Filter results by publication type (e.g., "journal articles") and exclude patents to focus on academic research .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Use fume hoods for synthesis steps due to volatile intermediates. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Store the compound in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Environmental hazards require waste neutralization via approved protocols (e.g., incineration for halogenated organics) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in regioselectivity data for this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311Glevel predicts reaction pathways and transition states. For example, MP2/6-311G calculations validated the absence of regioisomers in aryne-based syntheses by analyzing bond dissociation energies and charge distribution . Pair computational results with experimental kinetics (e.g., Arrhenius plots) to reconcile discrepancies.
Q. What statistical approaches mitigate false discoveries in high-throughput screening of this compound bioactivity?
- Methodological Answer : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses. For n = 100 assays, set a significance threshold (α = 0.05) and rank p-values. Adjust thresholds iteratively to limit FDR to <5%, ensuring robust validation of hits .
Q. How do solvation effects influence the spectroscopic properties of this compound in drug design?
- Methodological Answer : Polarizable Continuum Models (PCM) simulate solvent interactions. For instance, chloroform (ε = 4.8) induces bathochromic shifts in UV-Vis spectra compared to DMSO (ε = 47.2). Validate with experimental data using time-dependent DFT (TD-DFT) at the CAM-B3LYP/cc-pVDZ level .
Q. What strategies optimize this compound for organic electronics (e.g., OFETs)?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., –CN, –NO₂) to enhance charge mobility. Ladder-type derivatives improve π-π stacking, as shown in OFETs with hole mobility >1 cm²/V·s. Characterize thin films using AFM for morphology and XRD for crystallinity .
Q. How can researchers address reproducibility challenges in multi-step syntheses of this compound analogs?
- Methodological Answer : Document step-by-step protocols with exact stoichiometry, catalyst aging, and purification methods (e.g., column chromatography with silica gel 60, 230–400 mesh). Share raw NMR/HRMS data in supplementary materials. Cross-validate results via round-robin tests across labs .
Q. What QSAR models predict the environmental toxicity of this compound derivatives?
Properties
IUPAC Name |
4-chloro-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYUMNQONHLLNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496350 | |
Record name | 4-Chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66490-33-3 | |
Record name | 4-Chlorobenzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66490-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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